8-Dimethylamino-1-octanol

Catalog No.
S1899475
CAS No.
29823-87-8
M.F
C10H23NO
M. Wt
173.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Dimethylamino-1-octanol

CAS Number

29823-87-8

Product Name

8-Dimethylamino-1-octanol

IUPAC Name

8-(dimethylamino)octan-1-ol

Molecular Formula

C10H23NO

Molecular Weight

173.3 g/mol

InChI

InChI=1S/C10H23NO/c1-11(2)9-7-5-3-4-6-8-10-12/h12H,3-10H2,1-2H3

InChI Key

CAKJEDBOIMYCHP-UHFFFAOYSA-N

SMILES

CN(C)CCCCCCCCO

Canonical SMILES

CN(C)CCCCCCCCO

Inhibitory Mechanisms of Plant Volatile 1-Octanol on the Germination of Aspergillus Flavus Spores

    Scientific Field: Food Biophysics

    Summary of the Application: Biogenic volatile organic compounds have promising applications in controlling fungal spoilage of postharvest agro-products and perishable foods.

    Methods of Application or Experimental Procedures: A. flavus spores were exposed to different concentrations of 1-octanol. Biochemical analysis was conducted to measure changes in ergosterol and ATP content, as well as hydrogen peroxide and superoxide anion content.

    Results or Outcomes: A. flavus spores did not germinate when exposed to 1.5 µL/mL 1-octanol, and 3.5 µL/mL 1-octanol caused spore death.

8-Dimethylamino-1-octanol is an organic compound with the molecular formula C₁₀H₂₃NO. It features a dimethylamino group attached to a long-chain octanol structure, which classifies it as an amino alcohol. This compound is characterized by its hydrophilic amine group and hydrophobic hydrocarbon chain, making it an interesting candidate for various chemical and biological applications. Its structure can be represented as follows:

text
CH3 |CH3-N-CH2-CH2-CH2-CH2-CH2-CH3 | OH

The compound is known to cause skin and eye irritation upon contact, highlighting the need for careful handling in laboratory settings .

Typical of amino alcohols. Key reactions include:

  • Deprotonation: The hydroxyl group can be deprotonated under basic conditions to form a corresponding alkoxide.
  • Acylation: The amine can react with acyl chlorides or anhydrides to yield N-acyl derivatives.
  • Alkylation: The nitrogen atom can undergo alkylation reactions, leading to more complex amines.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activities or altered physicochemical properties .

The biological activity of 8-Dimethylamino-1-octanol is primarily linked to its interaction with cellular membranes due to its amphiphilic nature. It has been studied for its potential effects on:

    Further research is necessary to elucidate its full biological profile and potential therapeutic applications .

    Synthesis of 8-Dimethylamino-1-octanol typically involves the following methods:

    • Amination of 1-Octanol: This method involves reacting 1-octanol with dimethylamine in the presence of a catalyst, usually under elevated temperatures .
    • Reduction of N-Oxides: Another approach includes the reduction of corresponding N-oxides derived from octanols and dimethylamines .
    • Direct Alkylation: The compound can also be synthesized through direct alkylation of dimethylamine with octyl halides .

    These methods highlight the versatility in synthesizing amino alcohols and their derivatives.

    8-Dimethylamino-1-octanol has several potential applications, including:

    • Surfactants: Due to its amphiphilic nature, it can be used in formulations as a surfactant.
    • Pharmaceuticals: Its unique structure may lead to novel drug candidates, particularly in neuropharmacology.
    • Chemical Intermediates: It serves as an intermediate in synthesizing more complex organic compounds.

    The compound's ability to modify surface properties makes it valuable in various industrial applications .

    Studies on the interactions of 8-Dimethylamino-1-octanol with biological membranes have indicated that it may affect membrane fluidity and permeability. This property is particularly relevant in pharmacology, where understanding how compounds interact with cell membranes can inform drug design and delivery systems. Additionally, preliminary studies suggest potential interactions with neurotransmitter receptors, warranting further investigation into its neuroactive properties .

    Several compounds share structural similarities with 8-Dimethylamino-1-octanol. Here are a few notable examples:

    Compound NameStructure TypeUnique Features
    DimethylaminoethanolAmino AlcoholShorter carbon chain; used in pharmaceuticals
    3-DimethylaminopropanolAmino AlcoholShorter chain; exhibits different biological activity
    1-OctanolAlcoholNo amino group; serves as a hydrophobic model

    Uniqueness of 8-Dimethylamino-1-octanol

    What sets 8-Dimethylamino-1-octanol apart from these compounds is its combination of a long hydrocarbon chain with a dimethylamino group, which enhances its amphiphilicity. This unique balance allows it to interact effectively with both hydrophilic and hydrophobic environments, making it particularly useful in applications requiring surfactant properties or membrane interactions.

    XLogP3

    2.1

    GHS Hazard Statements

    The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

    Pictograms

    Irritant

    Irritant

    Dates

    Modify: 2023-08-16

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